Cas no 1804867-70-6 (Methyl 4-bromo-2-methyl-5-nitrophenylacetate)

Methyl 4-bromo-2-methyl-5-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-bromo-2-methyl-5-nitrophenylacetate
-
- Inchi: 1S/C10H10BrNO4/c1-6-3-8(11)9(12(14)15)4-7(6)5-10(13)16-2/h3-4H,5H2,1-2H3
- InChI Key: QVCSHPZGZYDEKP-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(CC(=O)OC)=C(C)C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1
Methyl 4-bromo-2-methyl-5-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013017616-500mg |
Methyl 4-bromo-2-methyl-5-nitrophenylacetate |
1804867-70-6 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013017616-1g |
Methyl 4-bromo-2-methyl-5-nitrophenylacetate |
1804867-70-6 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013017616-250mg |
Methyl 4-bromo-2-methyl-5-nitrophenylacetate |
1804867-70-6 | 97% | 250mg |
504.00 USD | 2021-06-25 |
Methyl 4-bromo-2-methyl-5-nitrophenylacetate Related Literature
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
4. Back matter
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on Methyl 4-bromo-2-methyl-5-nitrophenylacetate
Methyl 4-bromo-2-methyl-5-nitrophenylacetate (CAS No. 1804867-70-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromo-2-methyl-5-nitrophenylacetate (CAS No. 1804867-70-6) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its distinct molecular structure, has garnered significant attention due to its utility in constructing complex molecular frameworks essential for drug design. The presence of both bromine and nitro substituents on the aromatic ring, coupled with the acetic ester functionality, makes it a versatile building block for synthetic chemists.
The structural features of Methyl 4-bromo-2-methyl-5-nitrophenylacetate are not merely academic curiosities; they are strategically employed to enhance the pharmacological properties of target molecules. The bromine atom, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are cornerstone techniques in modern drug discovery. Meanwhile, the nitro group can be reduced to an amine, providing another pathway for diversifying the chemical library of potential drug candidates.
In recent years, there has been a surge in research focused on developing treatments for various debilitating diseases, including cancer and neurodegenerative disorders. The demand for innovative molecular architectures has driven the exploration of novel intermediates like Methyl 4-bromo-2-methyl-5-nitrophenylacetate. Current studies highlight its role in synthesizing kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression. The compound’s ability to serve as a precursor for such high-value molecules underscores its importance in medicinal chemistry.
The synthesis of Methyl 4-bromo-2-methyl-5-nitrophenylacetate typically involves multi-step organic transformations that showcase the ingenuity of synthetic methodologies. One common approach begins with the nitration of a suitable precursor, followed by bromination and subsequent esterification. These steps highlight the compound’s utility as a node in synthetic pathways that can be tailored to meet specific pharmacological requirements. The efficiency and scalability of these synthetic routes are crucial factors that contribute to the compound’s widespread adoption in industrial settings.
The versatility of Methyl 4-bromo-2-methyl-5-nitrophenylacetate extends beyond its role as a mere intermediate. It has been incorporated into libraries of compounds designed for high-throughput screening (HTS), enabling researchers to identify lead structures with desired biological activities rapidly. This approach leverages the compound’s structural motifs to generate diverse chemical entities that can be tested for efficacy and selectivity against disease-relevant targets. Such efforts align with broader trends in drug discovery that emphasize computational chemistry and automated synthesis.
Advances in computational chemistry have further enhanced the utility of Methyl 4-bromo-2-methyl-5-nitrophenylacetate. Molecular modeling studies have demonstrated how its structural features can be optimized to improve binding affinity and reduce off-target effects. These virtual experiments often precede wet-lab synthesis, allowing researchers to prioritize promising candidates before investing significant resources. The integration of computational tools with traditional synthetic chemistry exemplifies the interdisciplinary nature of modern pharmaceutical research.
The regulatory landscape also plays a significant role in shaping the use of intermediates like Methyl 4-bromo-2-methyl-5-nitrophenylacetate. Compliance with Good Manufacturing Practices (GMP) ensures that these compounds are produced under conditions that guarantee consistency and purity, which are non-negotiable for pharmaceutical applications. Manufacturers must adhere to stringent guidelines to avoid delays or complications during clinical trials and market approval processes. This underscores the importance of robust quality control measures throughout the supply chain.
Economic considerations further influence the adoption of Methyl 4-bromo-2-methyl-5-nitrophenylacetate in industrial applications. The cost-effectiveness of synthetic routes and the availability of raw materials can impact their feasibility for large-scale production. As such, continuous innovation in synthetic methodologies is essential to maintain competitiveness in an ever-evolving market. Collaborative efforts between academia and industry have been instrumental in developing more efficient processes that reduce costs while preserving yield and purity.
The environmental impact of chemical synthesis is another critical factor that drives innovation in pharmaceutical manufacturing. Green chemistry principles emphasize minimizing waste and hazardous byproducts while maximizing energy efficiency. The development of sustainable synthetic routes for intermediates such as Methyl 4-bromo-2-methyl-5-nitrophenylacetate aligns with these goals, ensuring that pharmaceutical production remains environmentally responsible without compromising efficacy.
In conclusion, Methyl 4-bromo-2-methyl-5-nitrophenylacetate (CAS No. 1804867-70-6) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes enable diverse functionalization strategies that are indispensable for developing novel therapeutics. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts worldwide.
1804867-70-6 (Methyl 4-bromo-2-methyl-5-nitrophenylacetate) Related Products
- 2168440-61-5(2,6-dioxa-9lambda6-thia-12-azadispiro4.1.4^{7}.3^{5}tetradecane-9,9-dione)
- 2172084-30-7(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclohexyl}propanoic acid)
- 933027-82-8(N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide)
- 923112-89-4(N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-phenylbutanamide)
- 15777-02-3(1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine)
- 616214-22-3(2-(4-nitrophenyl)-1-2-(piperazin-1-yl)ethyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione)
- 50870-10-5(3-Methylnaphthalen-1-amine)
- 415692-85-2(Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester, rel-)
- 2172117-32-5(2-fluoro-3-(2-fluoro-4-methylphenyl)-6-methoxyaniline)
- 2138026-68-1(3-(1H-pyrazol-4-yl)propane-1-sulfonyl chloride)

